(6-Cyclobutoxypyridin-3-yl)boronic acid
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Overview
Description
(6-Cyclobutoxypyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a cyclobutoxy group at the 6-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclobutoxypyridin-3-yl)boronic acid typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron, under mild conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Cyclobutoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
(6-Cyclobutoxypyridin-3-yl)boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Industry: The compound is used in the development of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (6-Cyclobutoxypyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
(4-Methoxyphenyl)boronic Acid: Another boronic acid with an electron-donating methoxy group, which affects its reactivity.
(2-Pyridyl)boronic Acid: A boronic acid with a pyridine ring, similar to (6-Cyclobutoxypyridin-3-yl)boronic acid but without the cyclobutoxy group.
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for synthesizing specific target molecules that require unique structural features.
Properties
Molecular Formula |
C9H12BNO3 |
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Molecular Weight |
193.01 g/mol |
IUPAC Name |
(6-cyclobutyloxypyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO3/c12-10(13)7-4-5-9(11-6-7)14-8-2-1-3-8/h4-6,8,12-13H,1-3H2 |
InChI Key |
ZDWUVKZMQRHZNB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2CCC2)(O)O |
Origin of Product |
United States |
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